![molecular formula C19H21NO2S B188663 Carbamato de (6,11-dihidrodibenzo[b,e]tieopin-11-il)1,1-dimetiletilo CAS No. 51065-32-8](/img/structure/B188663.png)

Carbamato de (6,11-dihidrodibenzo[b,e]tieopin-11-il)1,1-dimetiletilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

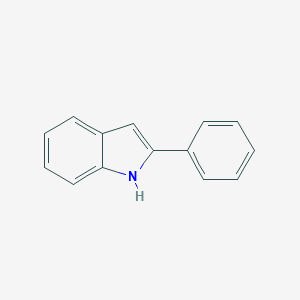

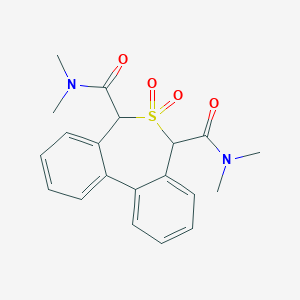

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is an organic compound with a complex structure that includes a dibenzo-thiepin core

Aplicaciones Científicas De Investigación

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

Target of Action

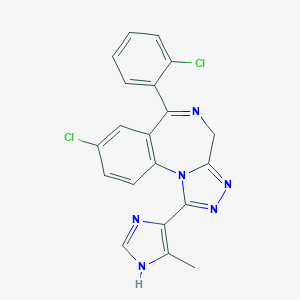

The primary target of this compound is the dengue virus (DENV) helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the case of the dengue virus, the helicase is a crucial component of the virus’s replication machinery.

Mode of Action

The compound interacts with the DENV helicase, inhibiting its function . This prevents the virus from replicating its genetic material, thereby halting the spread of the virus within the host organism. The exact nature of this interaction and the resulting changes at the molecular level are complex and depend on the specific chemical structure of the compound .

Biochemical Pathways

The inhibition of DENV helicase affects the viral replication pathway. By preventing the separation of the viral RNA strands, the compound disrupts the replication process. This leads to a decrease in the production of new virus particles .

Pharmacokinetics

The compound’s solubility in organic solvents and low solubility in water suggest that it may be well-absorbed in the body and could potentially cross biological membranes effectively.

Result of Action

The primary result of the compound’s action is the inhibition of dengue virus replication. This could potentially lead to a decrease in the severity of the infection and aid in the recovery of the infected individual .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions using a suitable organic solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: New carbamate derivatives with different substituents.

Comparación Con Compuestos Similares

Similar Compounds

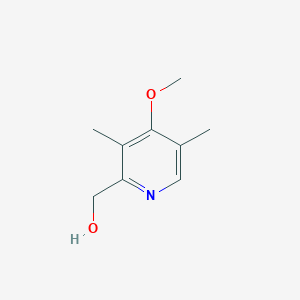

6,11-Dihydrodibenzo(b,e)thiepin-11-one: A related compound with a similar core structure but different functional groups.

6,11-Dihydrodibenzo(b,e)thiepin-11-amine: Another similar compound used as an intermediate in organic synthesis.

Uniqueness

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Propiedades

IUPAC Name |

tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNAKKJUJYEGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965346 |

Source

|

| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51065-32-8 |

Source

|

| Record name | Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)